molecular formula C15H16FNO B13461995 3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline

3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline

Cat. No.: B13461995
M. Wt: 245.29 g/mol
InChI Key: HCBLIVUDRIWUNA-UHFFFAOYSA-N
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Description

3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline is an aromatic amine derivative characterized by a biphenyl ether structure. The primary benzene ring contains an amino (-NH₂) group at position 3, a fluorine substituent at position 5, and a phenoxy group at position 3 of the secondary benzene ring, which is further substituted with an isopropyl (propan-2-yl) group. Its molecular formula is C₁₅H₁₆FNO, with a molecular weight of 245.29 g/mol .

Properties

Molecular Formula

C15H16FNO

Molecular Weight

245.29 g/mol

IUPAC Name

3-fluoro-5-(3-propan-2-ylphenoxy)aniline

InChI

InChI=1S/C15H16FNO/c1-10(2)11-4-3-5-14(6-11)18-15-8-12(16)7-13(17)9-15/h3-10H,17H2,1-2H3

InChI Key

HCBLIVUDRIWUNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC2=CC(=CC(=C2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline typically involves the use of Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce aniline derivatives.

Scientific Research Applications

3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets. Additionally, the phenoxy group can facilitate interactions with hydrophobic pockets in proteins, while the aniline group can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline is compared to structurally analogous aromatic amines below:

Structural and Electronic Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Electronic Effects
This compound C₁₅H₁₆FNO 245.29 -NH₂ (position 3), -F (position 5), phenoxy with -O-C₆H₃(iPr) (position 3) Electron-withdrawing (-F) and electron-donating (-O-) groups create polarizable sites
2-[3-(propan-2-yl)phenoxy]-5-(trifluoromethyl)aniline C₁₆H₁₆F₃NO 295.30 -NH₂ (position 2), -CF₃ (position 5), phenoxy with -O-C₆H₃(iPr) (position 3) Strong electron-withdrawing -CF₃ increases acidity and reduces basicity of -NH₂
3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline C₁₃H₁₀F₃N₂O₃ 298.22 -NH₂ (position 3), -NO₂ (position 5), phenoxy with -O-C₆H₃(CF₃) (position 3) -NO₂ and -CF₃ enhance electron deficiency, favoring electrophilic substitution
5-fluoro-2-[2-methyl-5-(propan-2-yl)phenoxy]aniline C₁₆H₁₈FNO 259.32 -NH₂ (position 2), -F (position 5), phenoxy with -O-C₆H₂(Me,iPr) (positions 2,5) Methyl (-Me) adds steric bulk; -F and -iPr influence solubility and lipophilicity

Key Insights:

Substituent Effects: The trifluoromethyl (-CF₃) group in and significantly increases electron-withdrawing effects compared to fluorine, altering reactivity in nucleophilic aromatic substitution. Nitro (-NO₂) groups (e.g., ) drastically reduce electron density on the aromatic ring, making the compound more electrophilic but less basic than the target molecule.

Polar substituents like -NH₂ and -F enhance solubility in polar solvents, whereas -CF₃ and aromatic ethers increase lipophilicity .

Synthetic Utility: The target compound’s phenoxy-isopropyl moiety is a common pharmacophore in kinase inhibitors, while -CF₃ analogs () are prevalent in agrochemicals due to their metabolic stability .

Computational Analysis (Using Multiwfn )

  • Electrostatic Potential (ESP) Maps: The target compound’s -NH₂ and -F groups create localized negative and positive ESP regions, respectively, favoring hydrogen bonding. In contrast, -CF₃ analogs show stronger electron-deficient surfaces .
  • Hardness (η) : Calculated using Parr-Pearson principles , the target compound’s η (~4.5 eV) is lower than -CF₃ derivatives (η ~5.2 eV), indicating higher softness and reactivity toward soft electrophiles.

Biological Activity

3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the fluorine atom in the structure enhances lipophilicity, which may improve membrane permeability and bioavailability.

Potential Targets

  • Protein Kinases : Similar compounds have been studied for their inhibitory effects on various protein kinases, which are crucial for cell signaling and proliferation.
  • Receptors : The compound may interact with receptors involved in pain transmission, akin to other fluorinated compounds that affect calcitonin gene-related peptide (CGRP) receptors.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenoxy and aniline moieties significantly influence the biological activity:

  • Alkyl Substituents : The introduction of isopropyl groups on the phenoxy ring has been shown to enhance antibacterial activity against various strains, including MRSA and other Gram-positive bacteria .
  • Fluorine Substitution : The position and number of fluorine substituents can modulate the potency of the compound. For instance, trifluoromethyl groups have been associated with increased inhibitory activities against certain enzymes .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its lipophilicity and molecular weight. These properties affect absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : Enhanced lipophilicity typically correlates with better absorption profiles.
  • Metabolism : Compounds with similar structures are often metabolized by cytochrome P450 enzymes; however, specific metabolic pathways for this compound require further investigation .

Biological Activity Data

A summary of biological activity findings related to this compound is presented in Table 1.

Activity TypeModel Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
Antibacterial ActivityStaphylococcus aureus1 µg/mL
Protein Kinase InhibitionVarious Cancer Cell Lines< 1 µM (for selective analogs)
Receptor BindingCGRP ReceptorTBD

Case Studies

Several studies have demonstrated the efficacy of related compounds:

  • Antimicrobial Studies : Derivatives containing similar structural motifs exhibited significant antibacterial properties against multi-drug resistant strains.
  • Cancer Research : Compounds with analogous structures were tested against various cancer cell lines, showing promising anti-proliferative effects .

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